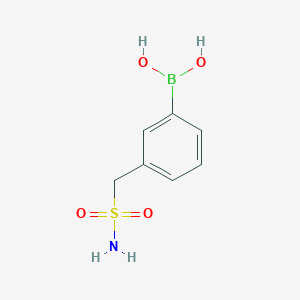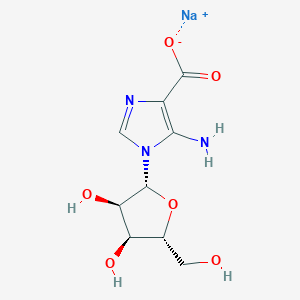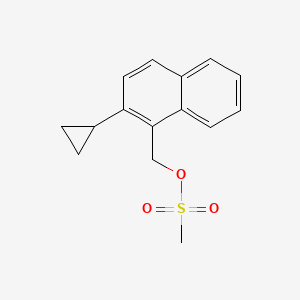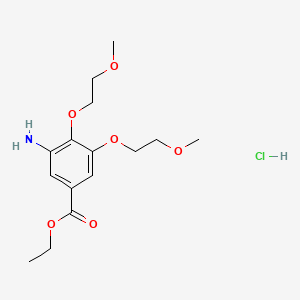
(3-(Sulfamoylmethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Sulfamoylmethyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoylmethyl group. The presence of both boronic acid and sulfamoylmethyl functionalities makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (3-(Sulfamoylmethyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Sulfamoylmethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents to the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives. These products can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
(3-(Sulfamoylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(Sulfamoylmethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various applications, such as sensing and drug development. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the sulfamoylmethyl group but shares the boronic acid functionality.
4-(Sulfamoylmethyl)phenylboronic acid: Similar structure but with the sulfamoylmethyl group at a different position on the phenyl ring.
3-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of a sulfamoylmethyl group.
Uniqueness
(3-(Sulfamoylmethyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and sulfamoylmethyl groups, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C7H10BNO4S |
|---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
[3-(sulfamoylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H10BNO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2,(H2,9,12,13) |
InChI-Schlüssel |
KBHPKCCANWKYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)CS(=O)(=O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)



![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)

![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
